3-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(2-methoxyethyl)propane-1-sulfonamide
Description
Properties
IUPAC Name |
3-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-(2-methoxyethyl)propane-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO5S/c1-16(2)12-13-6-4-7-14(15(13)22-16)21-9-5-11-23(18,19)17-8-10-20-3/h4,6-7,17H,5,8-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLOCKWFWROBGFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCCCS(=O)(=O)NCCOC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(2-methoxyethyl)propane-1-sulfonamide is a sulfonamide derivative characterized by its unique molecular structure that integrates a benzofuran moiety with a sulfonamide group. This combination is significant in medicinal chemistry due to the potential biological activities associated with both structural components. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 321.41 g/mol. The structural features include:
- A benzofuran ring , which is known for its diverse biological activities.
- A sulfonamide group , which is often associated with antibacterial and anti-inflammatory properties.
Research indicates that the compound may exhibit inhibitory effects on specific enzymes involved in various biological pathways. Notably, sulfonamides are known to inhibit dihydropteroate synthase, an enzyme critical in folate synthesis in bacteria. This mechanism can lead to antibacterial effects by disrupting essential metabolic processes.
Pharmacological Effects
-
Antimicrobial Activity :
- Sulfonamides are widely recognized for their antibacterial properties. The incorporation of the benzofuran moiety may enhance these effects by improving the compound's ability to penetrate bacterial cell walls.
-
Anti-inflammatory Properties :
- Compounds with similar structures have been shown to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators.
-
Anticancer Potential :
- Some studies suggest that derivatives of benzofuran can modulate immune responses and inhibit cancer cell proliferation. The specific interactions of this compound with cellular pathways involved in cancer progression warrant further investigation.
In Vitro Studies
Several studies have explored the biological activity of compounds similar to this compound:
- Study 1 : A study on related benzofuran derivatives indicated significant inhibition of indoleamine 2,3-dioxygenase (IDO), an enzyme linked to immune regulation and tumor growth. This suggests potential applications in cancer therapy where modulation of immune responses is critical .
- Study 2 : Another investigation highlighted the antibacterial efficacy of sulfonamide derivatives against various strains of bacteria, demonstrating the importance of structural modifications in enhancing biological activity .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₃N₁O₄S |
| Molecular Weight | 321.41 g/mol |
| Biological Activities | Antimicrobial, Anti-inflammatory, Anticancer |
| Mechanism of Action | Enzyme inhibition (e.g., dihydropteroate synthase) |
Comparison with Similar Compounds
Comparison with Celecoxib
Comparison with Generic Dihydrobenzofuran-sulfonamides
- Substituent Flexibility : Derivatives with alkyl or aryl sulfonamides (e.g., methyl or phenyl groups) may exhibit higher lipophilicity, favoring blood-brain barrier penetration. However, the target compound’s methoxyethyl group balances solubility and membrane permeability .
- Steric Effects : The 2,2-dimethyl group on the dihydrobenzofuran core in the target compound may reduce rotational freedom, enhancing binding pocket compatibility compared to unsubstituted analogues.
Comparison with Methoxyethyl-sulfonamide Analogues
- Core Heterogeneity : Compounds with benzene or heterocyclic cores (e.g., pyridine) instead of dihydrobenzofuran may lack the conformational rigidity required for high-affinity enzyme interactions.
- Pharmacokinetics : The dihydrobenzofuran moiety in the target compound could slow oxidative metabolism by cytochrome P450 enzymes, extending half-life over simpler aromatic systems.
Research Findings and Methodological Considerations
Structural Characterization
The compound’s crystallographic data (if available) may have been resolved using programs like SHELXL for refinement or WinGX for small-molecule crystallography workflows . Such tools ensure precise determination of bond lengths and angles, critical for comparing steric and electronic effects with analogues.
Hypothetical Activity Insights
- Enzyme Inhibition : Sulfonamide groups often bind zinc ions in metalloenzymes (e.g., carbonic anhydrase). The methoxyethyl chain may orient the molecule for optimal active-site interactions.
- Selectivity : The dihydrobenzofuran core could reduce off-target effects compared to flat aromatic systems, as seen in selective kinase inhibitors.
Q & A
Q. Critical Parameters :
- Moisture-sensitive steps require inert atmospheres (argon/nitrogen).
- Reaction progress monitored via TLC or LC-MS .
Advanced: How can reaction optimization for this compound address low yields in sulfonamide coupling?
Methodological Answer:
Low yields often arise from steric hindrance or competing side reactions. Mitigation strategies include:
- Design of Experiments (DoE) : Use factorial designs to screen variables (e.g., solvent polarity, temperature, catalyst loading). For example, a 2³ factorial design can optimize coupling efficiency by testing DMF vs. THF, 0°C vs. RT, and EDC vs. DCC .
- Computational Modeling : Apply density functional theory (DFT) to predict transition-state energies and identify steric bottlenecks in the sulfonamide formation step .
- In Situ Monitoring : Employ ReactIR or NMR to track intermediate formation and adjust reagent stoichiometry dynamically .
Validation : Cross-validate computational predictions with kinetic studies (e.g., rate constants derived from HPLC data) .
Basic: What analytical techniques are recommended for purity assessment and structural confirmation?
Methodological Answer:
- Chromatography :
- Spectroscopy :
Quality Control : Use certified reference standards for calibration. Purity ≥95% by area normalization (HPLC) is typical for pharmacological studies .
Advanced: How can researchers resolve discrepancies in biological activity data across studies?
Methodological Answer:
Contradictory bioactivity results (e.g., IC₅₀ variations in enzyme inhibition assays) may arise from:
- Compound Stability : Test degradation under assay conditions (e.g., pH 7.4 buffer at 37°C) via LC-MS to rule out artefactual results .
- Assay Interference : Screen for false positives using counterscreens (e.g., fluorescence quenching controls for high-throughput assays) .
- Structural Analogues : Compare activity of stereoisomers or regioisomers (e.g., 3- vs. 5-substituted dihydrobenzofuran derivatives) to identify structure-activity relationships (SAR) .
Statistical Analysis : Apply ANOVA to assess inter-laboratory variability or batch effects .
Advanced: What computational strategies predict metabolic pathways and toxicity profiles?
Methodological Answer:
- In Silico Metabolism : Use software like Schrödinger’s ADMET Predictor or SwissADME to identify likely Phase I/II metabolites (e.g., CYP450-mediated oxidation of dihydrobenzofuran) .
- Toxicity Profiling :
Basic: How should researchers design stability studies under varying storage conditions?
Methodological Answer:
- Forced Degradation : Expose the compound to stress conditions:
- Analytical Endpoints : Quantify degradation products via LC-MS and assess potency loss in bioassays .
Protocol Optimization : Use ICH Q1A guidelines for long-term (25°C/60% RH) and accelerated stability testing .
Advanced: What methodologies elucidate the compound’s mechanism of action in kinase inhibition?
Methodological Answer:
- Kinase Profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify targets .
- X-ray Crystallography : Co-crystallize the compound with human Aurora kinase A to map binding interactions (e.g., hydrogen bonds with hinge region residues) .
- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in live cells by measuring thermal stabilization of the kinase .
Data Integration : Combine kinetic data (Kd, Ki) with MD simulations to refine binding models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
